T 26c disodium salt
Overview
Description
T 26c disodium salt: is a highly potent and selective inhibitor of matrix metalloproteinase 13 (MMP13). It is known for its ability to inhibit the degradation of bovine nasal septum cartilage explants in vitro. The compound is orally bioavailable and exhibits over 2600-fold selectivity for MMP13 over related matrix metalloproteinases .
Mechanism of Action
Target of Action
The primary target of T 26c disodium salt is Matrix Metalloproteinase 13 (MMP-13) . MMP-13 is an enzyme that plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
this compound interacts with its target, MMP-13, by inhibiting its activity . It is a highly potent and selective inhibitor, with an IC50 value of 6.9 pM . This means that it can effectively inhibit MMP-13 at very low concentrations. It exhibits over 2600-fold selectivity for MMP-13 over related MMPs , indicating its high specificity for MMP-13.
Biochemical Pathways
By inhibiting MMP-13, this compound affects the degradation of the extracellular matrix, specifically the breakdown of collagen . Collagen is a major component of the extracellular matrix and plays a vital role in maintaining the structural integrity of various tissues. Therefore, the inhibition of MMP-13 by this compound can potentially prevent the degradation of collagen and the subsequent tissue damage .
Pharmacokinetics
this compound is orally bioavailable , which means it can be administered orally and is capable of being absorbed into the body through the gastrointestinal tract. It is soluble in DMSO at a concentration of 10 mg/mL with gentle warming, and in water at a concentration of 1 mg/mL . These properties affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and ultimately its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of collagen degradation. It has been shown to inhibit the breakdown of collagen in bovine nasal septum cartilage explants in vitro . This suggests that it could potentially be used to prevent or treat conditions associated with excessive collagen degradation, such as arthritis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its absorption and distribution within the body . .
Biochemical Analysis
Biochemical Properties
T 26c disodium salt plays a crucial role in biochemical reactions by inhibiting matrix metalloproteinase 13 (MMP-13). MMP-13 is an enzyme that degrades collagen, a major structural protein in the extracellular matrix. By inhibiting MMP-13, this compound prevents the breakdown of collagen, thereby maintaining the integrity of the extracellular matrix. This inhibition is highly selective, with this compound exhibiting over 2600-fold selectivity for MMP-13 over related metalloproteinases .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits the degradation of collagen in cartilage, which is particularly beneficial in conditions such as osteoarthritis where excessive collagen breakdown occurs. By preserving collagen, this compound helps maintain the structural integrity of cartilage. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of MMP-13 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of MMP-13, thereby inhibiting its enzymatic activity. This binding interaction is highly specific, allowing this compound to selectively inhibit MMP-13 without affecting other metalloproteinases. The inhibition of MMP-13 by this compound leads to a reduction in collagen degradation, which in turn affects various cellular processes such as cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity over extended periods. Its long-term effects on cellular function have been studied in both in vitro and in vivo models. These studies have shown that prolonged exposure to this compound can lead to sustained inhibition of collagen degradation and preservation of cartilage integrity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits MMP-13 activity and prevents collagen degradation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate collagen degradation. It interacts with enzymes and cofactors that modulate the activity of MMP-13. By inhibiting MMP-13, this compound affects the metabolic flux of collagen and other extracellular matrix components. This modulation of metabolic pathways contributes to the preservation of tissue integrity and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, such as cartilage. The efficient transport and distribution of this compound are essential for its therapeutic efficacy in inhibiting collagen degradation .
Subcellular Localization
The subcellular localization of this compound is primarily within the extracellular matrix, where it exerts its inhibitory effects on MMP-13. The compound may also localize to specific cellular compartments through targeting signals or post-translational modifications. This localization is critical for the selective inhibition of MMP-13 and the preservation of collagen integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of T 26c disodium salt involves the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This is achieved by reacting 2-aminothiophene with a suitable aldehyde under acidic conditions.
Introduction of the carboxybenzene group: The thieno[2,3-d]pyrimidine core is then reacted with a carboxybenzene derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the final product: The intermediate product is then treated with disodium salt to yield the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: T 26c disodium salt can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: The compound can be reduced at the carbonyl groups present in the thieno[2,3-d]pyrimidine core.
Substitution: Substitution reactions can occur at the aromatic rings, particularly at the methoxyphenyl and carboxybenzene groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the methoxyphenyl group.
Reduction: Reduced derivatives of the carbonyl groups.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: : T 26c disodium salt is used as a chemical probe to study the inhibition of matrix metalloproteinase 13. It helps in understanding the structure-activity relationship of MMP13 inhibitors .
Biology: : The compound is used in biological studies to investigate the role of MMP13 in various physiological and pathological processes, including cartilage degradation and osteoarthritis .
Medicine: : this compound has potential therapeutic applications in the treatment of diseases involving excessive matrix metalloproteinase activity, such as osteoarthritis and certain cancers .
Industry: : The compound is used in the development of new drugs and therapeutic agents targeting matrix metalloproteinases .
Comparison with Similar Compounds
ARP 101: Another potent inhibitor of matrix metalloproteinases, but with less selectivity for MMP13.
Marimastat: A broad-spectrum matrix metalloproteinase inhibitor with applications in cancer therapy.
Batimastat: Similar to Marimastat, but with different pharmacokinetic properties.
Uniqueness of T 26c Disodium Salt:
Selectivity: This compound exhibits over 2600-fold selectivity for MMP13 over related matrix metalloproteinases, making it highly specific
Potency: The compound has an IC50 value of 6.9 picomolar, indicating its high potency
Oral Bioavailability: Unlike some other MMP inhibitors, this compound is orally bioavailable, making it suitable for therapeutic applications
Biological Activity
T 26c disodium salt is a highly potent and selective inhibitor of matrix metalloproteinase 13 (MMP-13), an enzyme crucial for collagen degradation in the extracellular matrix. This compound has garnered attention for its potential therapeutic applications, especially in conditions like osteoarthritis where excessive collagen breakdown occurs. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and research findings.
Target Enzyme: MMP-13
This compound primarily targets MMP-13, exhibiting an impressive selectivity ratio of over 2600-fold compared to other related matrix metalloproteinases. The compound effectively inhibits the enzymatic activity of MMP-13, thereby preventing the degradation of collagen in various tissues.
- IC50 Value: The IC50 value of this compound is approximately 6.9 picomolar, highlighting its potency as an inhibitor .
The inhibition of MMP-13 by this compound leads to significant biochemical changes:
- Collagen Preservation: By inhibiting MMP-13, this compound preserves collagen integrity in cartilage, which is particularly beneficial in treating osteoarthritis and similar degenerative diseases .
- Cellular Effects: The compound influences various cellular processes, including signaling pathways and gene expression related to cartilage health and repair.
In Vitro Studies
Several studies have demonstrated the efficacy of this compound in inhibiting collagen degradation:
- Collagen Degradation Inhibition: In experiments using bovine nasal septum cartilage explants, this compound achieved up to 87.4% inhibition of collagen breakdown at a concentration of 0.1 μM .
Pharmacokinetics
This compound is characterized by its oral bioavailability, making it suitable for therapeutic applications. Its pharmacokinetic profile indicates favorable absorption and distribution characteristics within biological systems .
Comparative Analysis with Other Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with other MMP inhibitors:
Compound | Selectivity for MMP-13 | IC50 (pM) | Oral Bioavailability | Notes |
---|---|---|---|---|
This compound | >2600-fold | 6.9 | Yes | Highly selective and potent |
ARP 101 | Moderate | Not specified | No | Less selective for MMP-13 |
Marimastat | Broad-spectrum | Not specified | No | Used in cancer therapy |
Batimastat | Broad-spectrum | Not specified | No | Different pharmacokinetic properties |
Case Studies and Applications
This compound has been utilized in various research contexts to explore its effects on cartilage health and potential therapeutic applications:
- Osteoarthritis Research: Studies have shown that this compound can significantly reduce cartilage degradation markers in models of osteoarthritis, suggesting its role in disease management.
- Cancer Research: Given its ability to inhibit MMPs, there is potential for this compound in cancer therapies where MMP activity contributes to tumor progression and metastasis.
Properties
IUPAC Name |
disodium;4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxothieno[2,3-d]pyrimidin-1-id-5-yl]methoxymethyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S.2Na/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31;;/h2-9,13H,10-12H2,1H3,(H3,25,26,27,28,29,30,31);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSVEIMIMXVRNJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NC(=O)C3=C([N-]2)SC=C3COCC4=CC=C(C=C4)C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3Na2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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